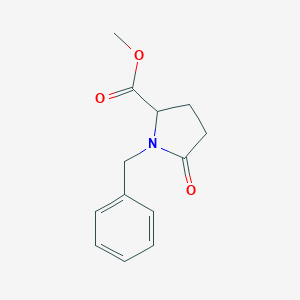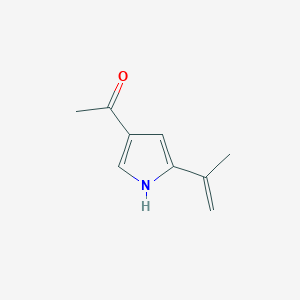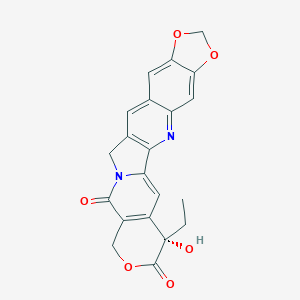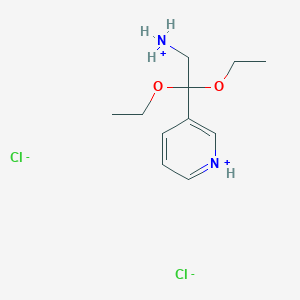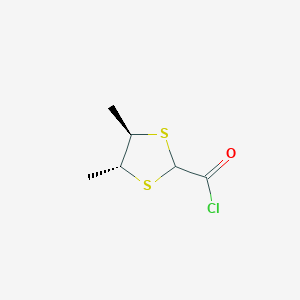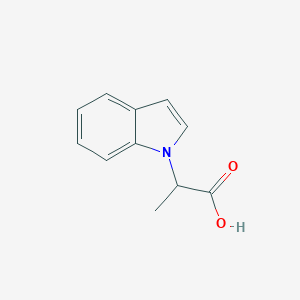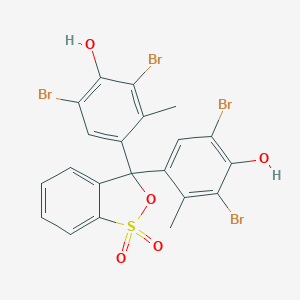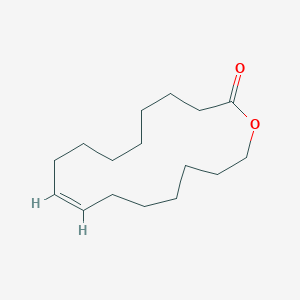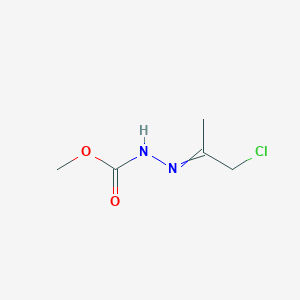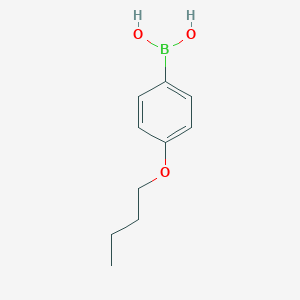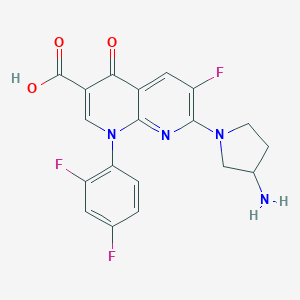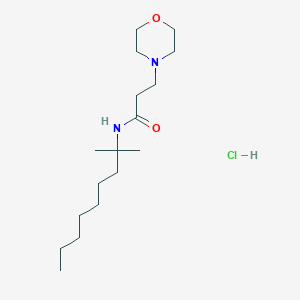
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound that is used in scientific research for various purposes. It is also known as DMOPA-HCl and is a white crystalline powder. This compound is used in the research of various diseases and disorders, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of DMOPA-HCl involves the inhibition of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, DMOPA-HCl increases the levels of these neurotransmitters in the brain, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
DMOPA-HCl has been found to have various biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMOPA-HCl has various advantages and limitations for lab experiments. Its advantages include its ability to increase the levels of neurotransmitters in the brain, making it useful in the research of various diseases and disorders. Its limitations include its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
For research include studying its effects on other neurotransmitters and diseases, as well as developing new and improved synthesis methods.
Synthesemethoden
The synthesis method of DMOPA-HCl involves the reaction of 4-morpholinepropionamide with 1,1-dimethyloctylamine in the presence of hydrochloric acid. The reaction takes place at a specific temperature and pressure, and the resulting compound is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
DMOPA-HCl is used in scientific research for various purposes. It is used in the research of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. It is also used in the research of schizophrenia, depression, and anxiety disorders. DMOPA-HCl has been found to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
111091-26-0 |
|---|---|
Produktname |
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride |
Molekularformel |
C17H35ClN2O2 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Kanonische SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Andere CAS-Nummern |
111091-26-0 |
Synonyme |
TR 428 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



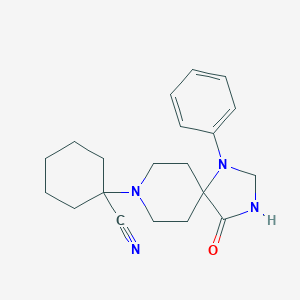
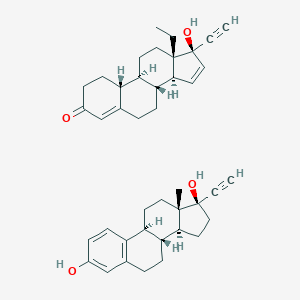
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
